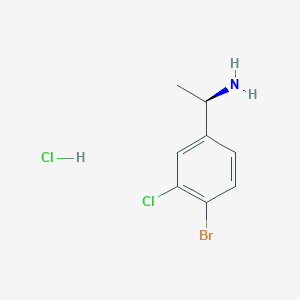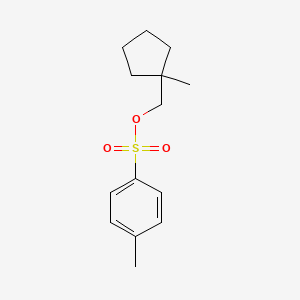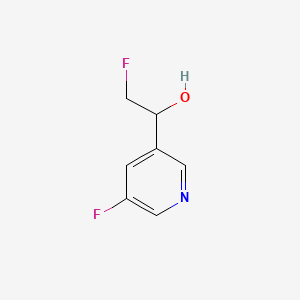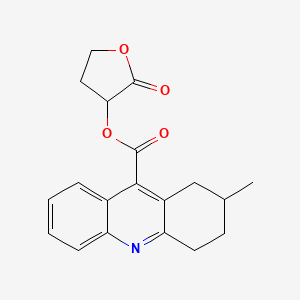
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.3585 . This compound is notable for its unique structure, which combines elements of oxolan and tetrahydroacridine, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multiple steps, starting with the preparation of the oxolan ring and the tetrahydroacridine moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of strong acids or bases may be necessary to facilitate certain steps in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-(2-oxooxolan-3-yl)acetic acid: This compound shares the oxolan ring structure and is used in similar chemical reactions.
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide: This compound also contains the oxolan ring and is studied for its unique chemical properties.
Uniqueness
What sets 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate apart is its combination of the oxolan and tetrahydroacridine structures, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(2-oxooxolan-3-yl) 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(22)24-16-8-9-23-18(16)21/h2-5,11,16H,6-10H2,1H3 |
Clave InChI |
QYFQXTIHTQDAFD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC4CCOC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
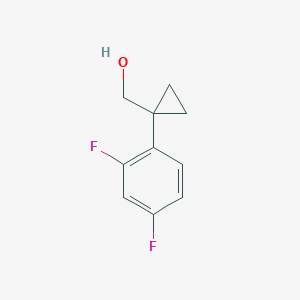
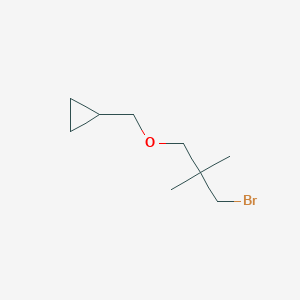
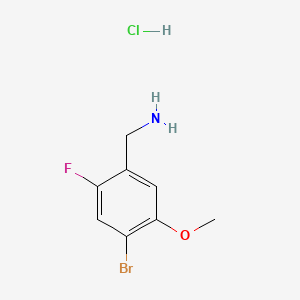


![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
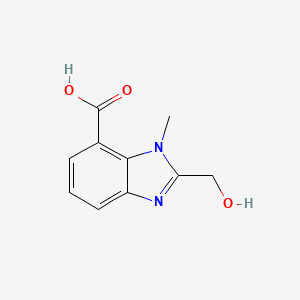
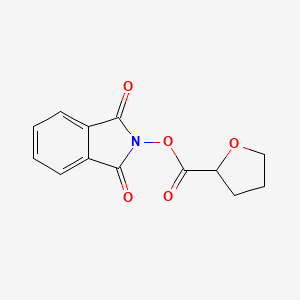
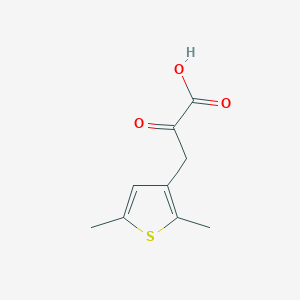
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
